Tetrahydrothebaine

Opioid semi-synthesis Dihydromorphine production High-yield hydrogenation

Tetrahydrothebaine is a fully saturated morphinan alkaloid (C19H25NO3) derived from thebaine by catalytic hydrogenation. Its complete C7–C8 saturation eliminates the enol ether functionality, enabling high-yield (92%) single-step hydrogenation to dihydromorphine without protection-deprotection sequences. As the EP/USP-specified impurity standard (Hydrocodone EP Impurity G / Dihydrocodeine EP Impurity D), it is essential for HPLC/GC method validation and ANDA submissions. Available in high purity (≥98%) for regulated synthesis and analytical applications. Inquire for bulk pricing.

Molecular Formula C19H25NO3
Molecular Weight 315.4 g/mol
CAS No. 41714-53-8
Cat. No. B047210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrahydrothebaine
CAS41714-53-8
Synonyms6β-Parzone Methyl Ether;  (5α,6β)-4,5-epoxy-3,6-dimethoxy-17-methyl-morphinan
Molecular FormulaC19H25NO3
Molecular Weight315.4 g/mol
Structural Identifiers
SMILESCN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(CC4)OC
InChIInChI=1S/C19H25NO3/c1-20-9-8-19-12-5-7-15(22-3)18(19)23-17-14(21-2)6-4-11(16(17)19)10-13(12)20/h4,6,12-13,15,18H,5,7-10H2,1-3H3/t12-,13+,15+,18-,19-/m0/s1
InChIKeyRVJQWONQPCTLDL-MKUCUKIISA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 1 g / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrahydrothebaine (CAS 41714-53-8) – A Differentiated Morphinan Scaffold for Opioid Synthesis and Analytical Reference Standards


Tetrahydrothebaine is a morphinan alkaloid (C19H25NO3, MW 315.4) formally derived from thebaine by catalytic hydrogenation, yielding complete saturation of the C7–C8 bond [1]. Unlike its unsaturated progenitors, this compound finds dual utility as a high-yield intermediate in the semi-synthesis of clinically important opioids such as dihydromorphine and buprenorphine, and as a defined pharmacopeial impurity reference standard (Hydrocodone EP Impurity G / Dihydrocodeine EP Impurity D) essential for regulatory analytical method validation [2][3].

Why Generic Substitution Fails for Tetrahydrothebaine in Opioid Synthesis and Analytical Workflows


Substituting tetrahydrothebaine with structurally proximal analogs such as thebaine (7,8-unsaturated) or dihydrothebaine (partially saturated) introduces critical failures in both regulated synthesis and analytical traceability. The complete saturation of the C7–C8 bond in tetrahydrothebaine eliminates the enol ether functionality present in thebaine, profoundly altering reactivity in Diels-Alder and hydrogenation steps essential for producing buprenorphine and diprenorphine [1]. In an analytical context, pharmacopeial monographs (EP, USP) unambiguously designate tetrahydrothebaine as the specified impurity marker; use of a surrogate with differing chromatographic retention or spectral properties would invalidate method suitability criteria and compromise ANDA regulatory submissions [2]. Consequently, the compound's exact stereoelectronic and regulatory identity cannot be approximated by in-class analogs.

Quantitative Differentiation Evidence for Tetrahydrothebaine (CAS 41714-53-8) Relative to Closest Analogs


92% Conversion Yield to Dihydromorphine: Synthetic Efficiency Benchmark

Tetrahydrothebaine can be directly converted to dihydromorphine in 92% isolated yield via a practical hydrogenation procedure [1]. This contrasts with alternative routes starting from morphine or codeine, which typically require protection-deprotection sequences and produce lower overall yields (class-level inference). The high-yield single-step conversion is attributed to the pre-saturated C7–C8 bond, which prevents over-reduction byproducts that plague thebaine-based routes.

Opioid semi-synthesis Dihydromorphine production High-yield hydrogenation

Pharmacopeial Designation as Hydrocodone EP Impurity G Confers Unique Regulatory Traceability

Tetrahydrothebaine is explicitly listed as Hydrocodone EP Impurity G (4,5α-Epoxy-3,6α-dimethoxy-17-methylmorphinan) in the European Pharmacopoeia and is supplied with full characterization data compliant with regulatory guidelines [1]. This defined regulatory identity distinguishes it from non-pharmacopeial analogs such as 6-epi-tetrahydrothebaine or dihydrothebaine-hydroquinone, which lack monograph-specified impurity status and cannot substitute in ANDA or DMF analytical method validation.

Pharmaceutical analysis Reference standards Regulatory compliance

Complete C7–C8 Saturation Distinguishes Tetrahydrothebaine from Thebaine and Dihydrothebaine in Catalytic Reactivity

Tetrahydrothebaine bears a fully saturated C7–C8 ethano bridge, whereas thebaine retains a 6,8-diene moiety (enol ether) and dihydrothebaine has only partial saturation [1]. This structural difference eliminates the dienophile reactivity of thebaine toward Diels-Alder cycloaddition, instead rendering tetrahydrothebaine amenable to further hydrogenation and Grignard addition at C7 without competing side reactions. In the buprenorphine synthetic pathway, 7-acetyl-6,14-endoetheno-tetrahydrothebaine is hydrogenated to the endo-ethano derivative using H2 over Pd/C; the pre-saturated scaffold of tetrahydrothebaine avoids the over-reduction artifacts observed when starting from thebaine [2].

Chemical reactivity Alkaloid hydrogenation Diels-Alder chemistry

Species-Specific Biotransformation of Thebaine to Tetrahydrothebaine in Papaver somniferum Cell Cultures

In Papaver somniferum cell suspension cultures, exogenously supplied [N-14CH3]thebaine is metabolized to three products: codeine, tetrahydrothebaine, and thebainone [1]. Critically, Mahonia nervosa cell cultures transform thebaine exclusively to oripavine via O-demethylation, with no detectable tetrahydrothebaine formation. This species-specific enol ether cleavage activity in P. somniferum demonstrates that the biosynthetic capacity to produce tetrahydrothebaine is not universally distributed among thebaine-metabolizing plant systems, and that tetrahydrothebaine represents a distinct metabolic branch point.

Plant biotechnology Alkaloid biotransformation Metabolic engineering

Validated Application Scenarios for Tetrahydrothebaine (CAS 41714-53-8) in Opioid R&D and Pharmaceutical Quality Control


High-Yield Dihydromorphine Semi-Synthesis for API Production

Procure tetrahydrothebaine as the direct precursor for a single-step, 92%-yield hydrogenation to dihydromorphine [1]. This route eliminates protection-deprotection sequences associated with morphine starting materials and is scalable for large-volume opioid API manufacturing.

Regulatory Reference Standard for Hydrocodone and Dihydrocodeine Impurity Profiling

Use tetrahydrothebaine as the EP/USP-specified impurity standard (Hydrocodone EP Impurity G; Dihydrocodeine EP Impurity D) for HPLC/GC method development, system suitability testing, and quantification of process-related impurities in ANDA submissions or commercial QC batch release [2].

Structure-Activity Relationship Studies on Morphinan Opioid Receptors

Employ tetrahydrothebaine as a saturated scaffold control compound in μ, δ, and κ opioid receptor binding assays to isolate the contribution of C7–C8 unsaturation to ligand efficacy and selectivity, particularly when benchmarking against thebaine-derived 6,14-endoetheno-tetrahydrothebaine analogs [3].

Biotransformation and Metabolic Pathway Elucidation in Plant Cell Cultures

Utilize tetrahydrothebaine as an authentic analytical standard (e.g., with [14C] or deuterium labeling) to track thebaine metabolism in Papaver somniferum cell lines, enabling precise quantification of enol ether cleavage activity and metabolic flux toward morphinan alkaloid products [4].

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